molecular formula C12H17FN2O B13888385 1-(3-Fluoro-4-piperazin-1-ylphenyl)ethanol

1-(3-Fluoro-4-piperazin-1-ylphenyl)ethanol

Cat. No.: B13888385
M. Wt: 224.27 g/mol
InChI Key: XZWYZDHGOWTHNG-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-piperazin-1-ylphenyl)ethanol is a chemical compound with the molecular formula C12H16FN2O It is characterized by the presence of a fluoro-substituted phenyl ring and a piperazine moiety, which are connected via an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-piperazin-1-ylphenyl)ethanol typically involves the reaction of 3-fluoro-4-nitrophenyl ethanol with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and cost-effectiveness by adjusting parameters such as temperature, pressure, and reaction time. Additionally, advanced purification techniques, such as distillation or extraction, may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-piperazin-1-ylphenyl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(3-Fluoro-4-piperazin-1-ylphenyl)ethanone.

    Reduction: Formation of 1-(3-Fluoro-4-piperazin-1-ylphenyl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluoro-4-piperazin-1-ylphenyl)ethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-piperazin-1-ylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of the fluoro group and piperazine moiety may contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses.

Comparison with Similar Compounds

1-(3-Fluoro-4-piperazin-1-ylphenyl)ethanol can be compared with other similar compounds, such as:

    1-(3-Fluoro-4-piperazin-1-ylphenyl)ethanone: Similar structure but with a ketone group instead of an alcohol group.

    1-(3-Fluoro-4-piperazin-1-ylphenyl)ethylamine: Similar structure but with an amine group instead of an alcohol group.

    1-(3-Fluoro-4-piperazin-1-ylphenyl)methanol: Similar structure but with a methanol group instead of an ethanol group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H17FN2O

Molecular Weight

224.27 g/mol

IUPAC Name

1-(3-fluoro-4-piperazin-1-ylphenyl)ethanol

InChI

InChI=1S/C12H17FN2O/c1-9(16)10-2-3-12(11(13)8-10)15-6-4-14-5-7-15/h2-3,8-9,14,16H,4-7H2,1H3

InChI Key

XZWYZDHGOWTHNG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)N2CCNCC2)F)O

Origin of Product

United States

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